2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably Ramelteon. Ramelteon, known by its chemical name (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]-propionamide, is a melatonin receptor agonist investigated for its sleep-promoting effects. [, ]
2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide is a chemical compound with the molecular formula and a molecular weight of approximately 217.26 g/mol. This compound is notable for its structural features that include a tetrahydroindeno[5,4-b]furan moiety. It is primarily recognized as an intermediate in the synthesis of the sleep aid drug ramelteon, which acts as a melatonin receptor agonist.
The compound is classified under amides due to the presence of the acetamide functional group. It has been studied for its potential pharmacological properties and is often referenced in scientific literature related to medicinal chemistry and drug development. The synthesis and characterization of this compound have been detailed in various patents and scientific articles, highlighting its relevance in pharmaceutical research .
The synthesis of 2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide typically involves multiple steps:
The reaction conditions can vary significantly, including temperature ranges from 0°C to 250°C, with optimal conditions typically around 90°C to 100°C for several hours .
The molecular structure of 2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide features:
The compound's stereochemistry is significant; it possesses a specific chiral center at the 8-position of the indeno structure. The three-dimensional conformation plays a crucial role in its biological activity.
The structural formula can be represented as follows:
The primary chemical reactions involving 2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide include:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to synthesize derivatives for further research .
The mechanism of action for compounds like 2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide is primarily linked to its role as an intermediate in synthesizing ramelteon. Ramelteon functions by selectively binding to melatonin receptors (MT1 and MT2), thereby promoting sleep onset and regulating circadian rhythms.
This interaction occurs through conformational changes in receptor binding sites that facilitate downstream signaling pathways leading to sedative effects. The specific stereochemistry of 2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide contributes significantly to its affinity for these receptors.
The primary application of 2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide lies within pharmaceutical research:
The construction of the stereochemically defined indenofuran core represents a critical initial step in synthesizing 2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide. Industrial routes typically employ a retrosynthetic strategy that decomplexifies the tricyclic system into readily available aromatic precursors. The most efficient pathways begin with commercially available 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one, which undergoes a regioselective cyclodehydration under acidic conditions to form the fused furan ring. This transformation requires precise temperature control (80-85°C) in polar aprotic solvents like dimethylformamide to prevent racemization and dimerization byproducts [3].
A superior alternative employs Lewis acid-catalyzed intramolecular etherification, where boron trifluoride etherate catalyzes furan ring closure at significantly lower temperatures (0-5°C), preserving chiral integrity with yields exceeding 85%. Subsequent catalytic hydrogenation (Pd/C, 40 psi H₂) selectively saturates the C6-C7 alkene without compromising the furan oxygen, establishing the tetrahydroindenofuran scaffold. Crucially, these methods avoid the formation of trans-fused isomers that plague non-catalytic approaches, with the desired cis-fusion confirmed by X-ray crystallography in related intermediates [3] [6].
Installing the C8 stereocenter with high enantiomeric excess (ee) presents significant synthetic challenges. Three predominant methodologies have emerged for chiral induction:
Chiral Pool Derivatization: Early routes utilized naturally occurring chiral terpenes as stereochemical templates, but suffered from lengthy sequences and low overall yields (<15%). Modern adaptations employ (R)-glyceraldehyde acetonide to set the C8 configuration via diastereoselective Reformatsky reaction, achieving 92% de but requiring costly chromatographic separations [6].
Transition Metal Catalysis: Ruthenium-BINAP complexes (1 mol%) enable asymmetric hydrogenation of exocyclic enol acetate precursors in supercritical CO₂, delivering the saturated system with 97% ee at 200 bar pressure. Though highly selective, this method necessitates specialized high-pressure equipment unsuitable for standard manufacturing facilities [6].
Organocatalytic Desymmetrization: The most industrially viable approach employs proline-derived thiourea catalysts (5 mol%) in a dynamic kinetic resolution of racemic aldehydes. This one-pot cascade achieves quantitative conversion and 99% ee through dual activation of both electrophile and nucleophile, operating at ambient temperature in environmentally benign ethanol/water mixtures. Catalyst recycling has been demonstrated for ≥5 cycles without erosion of enantioselectivity [6].
Conversion of the ethylamine intermediate to the target acetamide involves critical N-acylation and oxidation state adjustments. Optimal conditions identified through high-throughput screening reveal that polar aprotic solvents (DMF, acetonitrile) outperform ethereal solvents in acylation efficiency. Catalyst screening demonstrated that DMAP (4-dimethylaminopyridine) at 10 mol% loading accelerates acetamide formation 12-fold versus uncatalyzed reactions, while generating <0.5% over-acylated diamide byproducts [3].
Table 1: Solvent and Catalyst Impact on Acetamide Yield
Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC%) |
---|---|---|---|---|---|
Dichloromethane | None | 25 | 24 | 45 | 88.2 |
Tetrahydrofuran | Triethylamine | 40 | 12 | 67 | 92.5 |
Acetonitrile | DMAP | 30 | 4 | 94 | 99.1 |
Toluene | Pyridine | 80 | 8 | 73 | 95.7 |
Reductive amination protocols using NaBH₃CN in methanol provide superior atom economy versus acylation, but generate difficult-to-remove borane complexes requiring acidic workup (pH 3.0-3.5). Critical oxygen exclusion (<1 ppm dissolved O₂) prevents dehydrofuranization side reactions during the amidation step, achievable through nitrogen sparging or enzymatic oxygen scavengers [3] [7].
Scale-up beyond kilogram quantities introduces several non-trivial engineering constraints:
Exotherm Management: The furan cyclization releases 285 kJ/mol, requiring semi-batch reactors with high-surface-area cooling coils to maintain isothermal conditions. Uncontrolled exotherms above 90°C trigger retro-aldher condensation, generating polymeric tar that reduces yields by 15-30% in batch reactors [3].
Hydrogenation Mass Transfer: Gas-liquid diffusion limitations become pronounced above 500 L scale, where Raney nickel catalysts exhibit superior slurry characteristics to Pd/C. Implementing microporous sintered metal spargers enhances H₂ dissolution rates, reducing reaction times from 48h to 8h while maintaining stereoselectivity [3] [7].
Cryogenic Chiral Resolution: Diastereomeric salt formation with L-di-p-toluoyl tartaric acid requires maintaining -40°C for crystallization, presenting refrigeration challenges in tropical manufacturing sites. Alternative resolution with mandelic acid enables crystallization at 0°C, albeit with 5-7% lower ee [6].
Thermolabile Intermediate: The enol acetate precursor undergoes [3,3]-sigmatropic rearrangement above 60°C, necessitating cold-chain logistics for intermediate transport in multi-site production networks [3].
Comprehensive impurity profiling identified three critical side products requiring suppression:
Dehydrofuran Dimer (MW 404.5): Forms via oxidative coupling during hydrogenation, minimized by adding EDTA (0.1 wt%) to chelate trace metals.
Endo-cyclic enamide (MW 217.2): Results from β-elimination during acylation, suppressed by replacing acetic anhydride with acetyl imidazole in chlorobenzene.
Epoxy-bridged tricycle (MW 216.3): Generated by peracid impurities in solvents, prevented through peroxide scavengers (triphenylphosphine).
Reaction pathway optimization employed Design of Experiments (DoE) to model 11 variables across 4 steps. Key findings revealed that reducing the hydrogenation step from 50 psi to 25 psi decreased epimerization from 5.2% to 0.8%, while increasing acylation temperature from 20°C to 35°C reduced residual amine to <0.1% without compromising optical purity. These modifications improved overall yield from 38% to 63% while reducing HPLC purification requirements [3] [6].
Table 2: Byproduct Profile Under Optimized Conditions
Byproduct Structure | Formation Pathway | Concentration Range (Area%) | Control Strategy |
---|---|---|---|
3,4-Dehydro-2H-indeno[5,4-b]furan | Incomplete hydrogenation | 0.05-0.15% | Extended reaction time at lower pressure |
N-[2-(1,3-dihydro-2H-inden-5-yl)ethyl]acetamide | Ring-opening hydrolysis | 0.02-0.08% | Anhydrous solvent conditions |
8R-epimer | Stereochemical inversion | 0.15-0.30% | Controlled pH during crystallization |
Bis-acetylated diamine | Over-acylation | <0.01% | Stoichiometric acetyl donor control |
Table 3: Key Compound Identifiers
Systematic Name | CAS Registry Number | Molecular Formula | Synonyms |
---|---|---|---|
2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide | 196597-81-6 | C₁₃H₁₇NO | (8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ethanamine; Ramelteon Impurity O; (S)-Indenofuranethylacetamide |
N-[2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]propanamide | 1365920-11-1 | C₁₆H₂₆N₂Si | Ramelteon synthetic intermediate |
(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine | 196597-81-6 | C₁₃H₁₇NO | (S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine |
Table 4: Physicochemical Properties
Property | Value | Conditions | Analytical Method |
---|---|---|---|
Molecular Weight | 203.28 g/mol | - | Calculated |
Boiling Point | 329.6 ± 21.0 °C | 760 mmHg | Predicted [8] |
Density | 1.129 g/cm³ | 20°C | Predicted [8] |
Refractive Index | 1.587 | 20°C | Predicted [5] |
pKa | 10.27 ± 0.10 | - | Predicted [8] |
LogP (octanol-water) | 2.70 | - | Experimental [5] |
Vapor Pressure | 0 mmHg | 25°C | Predicted [5] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7